Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a substituted thiophene derivative synthesized via the Gewald reaction, a well-established method for constructing 2-aminothiophene scaffolds. This reaction typically involves the condensation of a ketone (e.g., 2-methylacetophenone), ethyl cyanoacetate, and elemental sulfur in the presence of a base such as diethylamine or sodium ethoxide . The product features a thiophene core with an amino group at position 2, an ester group at position 3, and a 2-methylphenyl substituent at position 2. These functional groups confer unique electronic and steric properties, making the compound a versatile intermediate for medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-7-5-4-6-9(10)2/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCYOJPTISCHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Stoichiometry
The synthesis begins with stoichiometric quantities of 2-methylacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv). A base, typically morpholine or triethylamine (1.0–1.5 equiv), facilitates the Knoevenagel condensation. The reaction proceeds in a polar solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.
Representative stoichiometry table :
| Component | Quantity (equiv) | Role |
|---|---|---|
| 2-Methylacetophenone | 1.0 | Ketone substrate |
| Ethyl cyanoacetate | 1.2 | Cyanoacetate donor |
| Elemental sulfur (S₈) | 1.5 | Cyclization agent |
| Morpholine | 1.5 | Base catalyst |
| Ethanol | 10 mL/mmol | Solvent |
Reaction Mechanism
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Knoevenagel Condensation : The base deprotonates ethyl cyanoacetate, enabling nucleophilic attack on the carbonyl carbon of 2-methylacetophenone. This forms an α,β-unsaturated nitrile intermediate.
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Cyclization : Elemental sulfur reacts with the nitrile group, inducing cyclization to form the thiophene ring. The amino group at the 2-position arises from the cyanoacetate’s nitrile moiety.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction rate and yield. Polar aprotic solvents like DMF enhance intermediate solubility, reducing side reactions. Ethanol, though less polar, offers cost advantages and easier post-reaction purification.
Solvent performance comparison :
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 68–72 | 90–95 |
| DMF | 153 | 75–80 | 85–90 |
| Acetonitrile | 82 | 60–65 | 88–92 |
Base Catalysts
Bases influence the condensation step’s efficiency. Morpholine, a cyclic amine, provides superior yields due to its dual role as a catalyst and proton scavenger. Triethylamine, while effective, requires higher equivalents to achieve comparable results.
Base optimization data :
| Base | Equiv | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Morpholine | 1.5 | 78 | 8 |
| Triethylamine | 2.0 | 72 | 10 |
| Piperidine | 1.5 | 70 | 12 |
Temperature and Time
Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition. A balance between reflux conditions (ethanol: 78°C, DMF: 120°C) and reaction duration (6–12 hours) is critical. Microwave-assisted synthesis reduces time to 30–60 minutes with yields up to 82%.
Alternative Synthetic Routes
While the Gewald reaction dominates, alternative methods include:
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One-pot Syntheses : Combining condensation and cyclization in a single step using microwave irradiation.
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Solid-Phase Synthesis : Immobilizing intermediates on resin for combinatorial chemistry applications.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization relies on:
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¹H NMR : δ 1.3 (t, 3H, CH₂CH₃), δ 2.4 (s, 3H, Ar-CH₃), δ 4.2 (q, 2H, OCH₂), δ 6.7–7.3 (m, 4H, thiophene and aryl protons).
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IR : 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (ester C=O).
Table 1. Method performance summary :
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Gewald (Ethanol) | 70 | 92 | 10 | High |
| Gewald (DMF) | 78 | 88 | 8 | Moderate |
| Microwave-assisted | 82 | 95 | 0.5 | Low |
Industrial-Scale Considerations
Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce sulfur handling risks. Catalyst recycling and solvent recovery systems improve cost efficiency. Typical batch sizes yield 50–100 kg with 85–90% purity after crystallization.
Recent Advances and Innovations
Recent studies explore enzymatic catalysis for greener synthesis and nanoparticle-mediated reactions for accelerated kinetics. These approaches aim to reduce environmental impact while maintaining high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiophenes.
Scientific Research Applications
Pharmaceutical Development
Analgesic and Anti-inflammatory Properties
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate has been studied for its potential as an analgesic agent, especially in treating neuropathic pain. Its unique structure enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent against various cancer types .
Agricultural Chemistry
Agrochemical Formulation
This compound is utilized in developing agrochemicals, particularly pesticides and herbicides. Its thiophene ring enhances stability and effectiveness under diverse environmental conditions, making it a valuable component in crop protection strategies .
Material Science
Development of Conductive Polymers
In material science, this compound is explored for creating novel materials such as conductive polymers. These materials are crucial for improving the performance of electronic devices, including organic semiconductors .
Biochemical Research
Enzyme Inhibition Studies
Researchers have employed this compound to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes provides insights into biological processes and disease mechanisms, enhancing our understanding of potential therapeutic targets .
Cosmetic Applications
Potential Antioxidant Properties
this compound is also being investigated for its antioxidant properties in cosmetic formulations. This application could contribute to skin health and protection against environmental stressors .
Case Study 1: Anticancer Potential
A significant study involving the compound highlighted its anticancer effects on lung cancer cell lines. The results indicated a notable decrease in cell viability when treated with various concentrations of the compound, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing this compound showed enhanced pest control efficacy compared to conventional pesticides. The compound’s stability under field conditions contributed to its effectiveness.
Mechanism of Action
The exact mechanism of action of ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and modulation of cellular signaling pathways. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiophene derivatives with varying substituents on the phenyl ring or thiophene core exhibit distinct physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) enhance electrophilicity, favoring interactions with biological targets like PD-L1 or kinases . Methyl groups (electron-donating) may improve metabolic stability but reduce polarity .
- Ring Modifications : Fused cyclohexene rings (e.g., tetrahydrobenzo[b]thiophenes) restrict conformational flexibility, impacting binding to enzymes or receptors .
Biological Activity
Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings.
Chemical Structure and Properties
This compound belongs to the class of thiophene derivatives, which are known for their varied biological activities. The presence of the thiophene ring, along with the amino and carboxylate functional groups, contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiophene derivatives have been shown to possess antibacterial and antifungal properties. The mode of action often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study reported an IC50 value indicating potent antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been evaluated in multiple studies:
- In Vitro Studies : The compound showed IC50 values ranging from 23.30 μM to 49.90 μM against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . These results suggest that structural modifications could enhance its efficacy.
- In Vivo Studies : In animal models, treatment with the compound resulted in a significant reduction in tumor mass compared to control groups. For example, a study noted a decrease in tumor volume by approximately 54% when treated with this compound .
Anti-inflammatory and Antioxidant Activity
The compound has also been explored for its anti-inflammatory properties. It was found to significantly reduce levels of pro-inflammatory markers in vitro, suggesting a potential role in therapeutic applications for inflammatory diseases. Additionally, antioxidant assays revealed that it could scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Efficacy :
- In another study assessing its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition, affirming its potential as a therapeutic agent for bacterial infections.
Data Table: Biological Activities Overview
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via a Gewald reaction or cyanoacetylation-Knoevenagel condensation sequence. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can undergo cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes in toluene using piperidine and acetic acid as catalysts. Reaction optimization includes:
- Temperature control : Maintain 80–100°C to avoid side reactions.
- Catalyst ratio : Piperidine:acetic acid (1:1 molar ratio) enhances condensation efficiency.
- Purification : Recrystallization in ethanol yields >90% purity .
For derivatives, substituents on the benzaldehyde (e.g., electron-withdrawing groups) influence reaction rates and yields (72–94%) .
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Answer:
- Spectroscopy :
- X-ray crystallography :
- Use SHELX (e.g., SHELXL for refinement) to resolve hydrogen bonding networks (e.g., N–H⋯S and N–H⋯O interactions).
- ORTEP-3 visualizes anisotropic displacement ellipsoids and molecular packing .
- Example: Crystallographic data (e.g., C–C bond lengths: 1.36–1.42 Å) confirm planarity of the thiophene ring .
Advanced: How can computational modeling guide the design of thiophene derivatives for biological activity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-rich thiophene rings enhance interactions with biological targets .
- Molecular docking : Screen against enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP ~4.0 suggests moderate lipophilicity) .
Advanced: What methodologies are used to evaluate biological activities like anticancer or antioxidant potential?
Answer:
- Antioxidant assays :
- Anticancer screening :
Safety: What are the key handling protocols and toxicity considerations?
Answer:
- Exposure limits : OSHA PEL (8-hour TWA): 5 mg/m³ for dust .
- PPE : Nitrile gloves, chemical goggles, and NIOSH-approved respirators (N95) for powder handling.
- First aid :
- Ecotoxicity : LC₅₀ (Daphnia magna) > 100 mg/L; avoid environmental release .
Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
